molecular formula C7H12N2O B12893788 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide

2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide

Cat. No.: B12893788
M. Wt: 140.18 g/mol
InChI Key: WJDZZSJGRRPVSK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a pyrrole ring with two methyl groups at the 2-position and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methyl groups and the carboxamide group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted pyrroles depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5,5-dimethyl-3,4-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C7H12N2O/c1-7(2)4-3-5(9-7)6(8)10/h3-4H2,1-2H3,(H2,8,10)

InChI Key

WJDZZSJGRRPVSK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=N1)C(=O)N)C

Origin of Product

United States

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